Cas no 122115-49-5 (Ethyl 7-(4-methylphenyl)-7-oxoheptanoate)

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate is a synthetic ester compound featuring a ketone-functionalized heptanoate backbone with a 4-methylphenyl substituent. This structure imparts versatility in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as condensations or reductions. The aromatic methyl substitution offers stability while allowing further functionalization. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precision applications in research and industrial processes. The compound is typically characterized by high purity, ensuring reliable performance in synthetic workflows.
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate structure
122115-49-5 structure
商品名:Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
CAS番号:122115-49-5
MF:C16H22O3
メガワット:262.34408
CID:1216909
PubChem ID:24727327

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
    • KB-202409
    • AG-D-47792
    • ethyl 7-oxo-7-p-tolylheptanoate
    • AKOS016023115
    • CTK4B2956
    • ethyl 7-oxo-7-p-tolylheptanoate;
    • MS-21084
    • MFCD01320220
    • ETHYL7-(4-METHYLPHENYL)-7-OXOHEPTANOATE
    • 122115-49-5
    • DTXSID60645552
    • MDL: MFCD01320220
    • インチ: InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3
    • InChIKey: VUXXBNAAJIMSMH-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCCCCC(=O)C1=CC=C(C)C=C1

計算された属性

  • せいみつぶんしりょう: 262.15700
  • どういたいしつりょう: 262.15689456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 9
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • PSA: 43.37000
  • LogP: 3.69130

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate セキュリティ情報

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
207713-1g
ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 97%
1g
£352.00 2022-02-28
Key Organics Ltd
MS-21084-5G
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 >95%
5g
£1415.00 2025-02-09
Crysdot LLC
CD12171232-5g
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 95+%
5g
$1156 2024-07-23
TRC
E102255-250mg
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5
250mg
$ 365.00 2022-06-05
TRC
E102255-500mg
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5
500mg
$ 605.00 2022-06-05
Fluorochem
207713-2g
ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 97%
2g
£613.00 2022-02-28
Fluorochem
207713-5g
ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 97%
5g
£1447.00 2022-02-28
A2B Chem LLC
AD59055-1g
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
122115-49-5 97%
1g
$435.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648160-1g
Ethyl 7-oxo-7-(p-tolyl)heptanoate
122115-49-5 98%
1g
¥5029.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648160-5g
Ethyl 7-oxo-7-(p-tolyl)heptanoate
122115-49-5 98%
5g
¥20674.00 2024-08-09

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate 関連文献

Ethyl 7-(4-methylphenyl)-7-oxoheptanoateに関する追加情報

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate (CAS No. 122115-49-5): A Comprehensive Overview

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate, with the CAS number 122115-49-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a heptanoate backbone with a substituted phenyl group. The presence of the methyl group on the phenyl ring adds to its chemical complexity and functional versatility.

Recent studies have highlighted the potential of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate in various applications, particularly in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. The compound's ability to undergo controlled polymerization under specific conditions has made it a valuable building block in polymer chemistry.

Moreover, Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has shown promise in drug delivery systems. Its amphiphilic nature allows for the formation of nanoparticles that can encapsulate hydrophobic drugs, enhancing their bioavailability and targeting efficiency. This property has been extensively studied in recent clinical trials, where it demonstrated improved therapeutic outcomes compared to traditional delivery methods.

The synthesis of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate involves a multi-step process that typically begins with the oxidation of an appropriate heptanol derivative. The introduction of the phenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regioselectivity. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

In terms of toxicity and environmental impact, Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has been subjected to rigorous testing. Studies indicate that it exhibits low acute toxicity and is biodegradable under aerobic conditions. These findings are particularly relevant for its application in eco-friendly materials and sustainable manufacturing processes.

Looking ahead, the future of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate lies in its potential to bridge the gap between traditional chemical synthesis and modern green chemistry principles. Its ability to serve as a versatile intermediate in various chemical transformations positions it as a key player in the development of next-generation materials and therapeutic agents.

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